molecular formula C15H25N3OSi B595956 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine CAS No. 1214900-20-5

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

Cat. No.: B595956
CAS No.: 1214900-20-5
M. Wt: 291.47
InChI Key: AHACFIDYJWQXEG-UHFFFAOYSA-N
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Description

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is a complex organic compound with a unique structure that includes an indazole core, an ethyl group, and a trimethylsilyl-ethoxy-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

    Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: This step involves the reaction of the indazole derivative with a trimethylsilyl-ethoxy-methyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1H-indazole: Lacks the trimethylsilyl-ethoxy-methyl group, making it less complex.

    1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazole: Similar structure but without the ethyl group.

Uniqueness

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHACFIDYJWQXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731425
Record name 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-20-5
Record name 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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